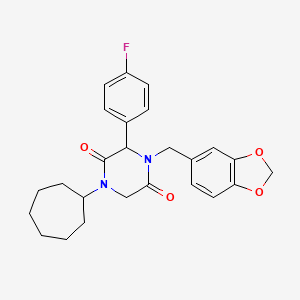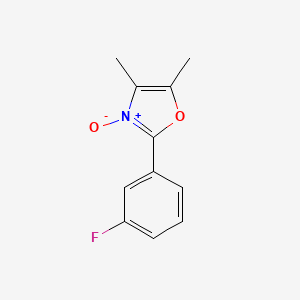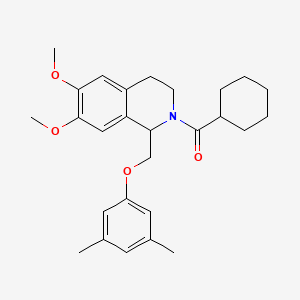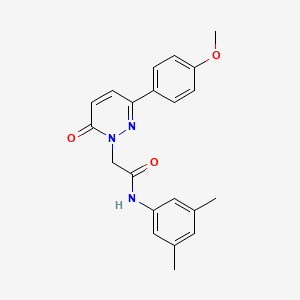
4-(1,3-Benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE is a complex organic compound that features a unique combination of structural elements It contains a benzodioxole group, a cycloheptyl ring, a fluorophenyl group, and a piperazine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE typically involves multiple steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Cycloheptyl Ring: The cycloheptyl ring can be introduced via a Grignard reaction, where cycloheptyl magnesium bromide reacts with an appropriate electrophile.
Formation of the Piperazine-2,5-Dione Core: The piperazine-2,5-dione core can be synthesized through the condensation of a diamine with a diketone.
Coupling Reactions: The final compound is obtained by coupling the benzodioxole group, cycloheptyl ring, and fluorophenyl group to the piperazine-2,5-dione core using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine-2,5-dione moieties.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and piperazine-2,5-dione moieties.
Reduction: Hydrofluorophenyl derivatives.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology and Medicine
Drug Development: The compound’s structural complexity makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole group may interact with aromatic residues in the target protein, while the piperazine-2,5-dione core can form hydrogen bonds with key amino acids. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEXYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-CHLOROPHENYL)PIPERAZINE-2,5-DIONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-CYCLOHEPTYL-3-(4-FLUOROPHENYL)PIPERAZINE-2,5-DIONE lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of the cycloheptyl ring may enhance its stability and binding affinity compared to similar compounds with smaller rings.
Properties
CAS No. |
1035092-08-0 |
|---|---|
Molecular Formula |
C25H27FN2O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-1-cycloheptyl-3-(4-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H27FN2O4/c26-19-10-8-18(9-11-19)24-25(30)27(20-5-3-1-2-4-6-20)15-23(29)28(24)14-17-7-12-21-22(13-17)32-16-31-21/h7-13,20,24H,1-6,14-16H2 |
InChI Key |
QMFSYNUZYJQESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)F)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B11208675.png)

![N-(4-fluorophenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208678.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11208685.png)
![1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208686.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208690.png)
![4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208706.png)




![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208734.png)
![N-[4,5,6,7-Tetrahydro-5-(phenylsulfonyl)thiazolo[5,4-c]pyridin-2-yl]-2-thiophenecarboxamide](/img/structure/B11208739.png)
